



# Application Notes and Protocols for Flow Cytometry Analysis of Ca-170

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Ca-170  |           |
| Cat. No.:            | B609871 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of **Ca-170**, a first-in-class oral small molecule inhibitor of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA). This document offers detailed protocols for assessing the impact of **Ca-170** on immune cell populations, particularly T-cells, and provides a framework for its evaluation in preclinical and clinical research.

### **Introduction to Ca-170**

**Ca-170** is an investigational cancer immunotherapy designed to restore and enhance the immune system's ability to recognize and eliminate tumor cells. By targeting two distinct negative checkpoint regulators, PD-L1 and VISTA, **Ca-170** aims to overcome immune suppression in the tumor microenvironment. Preclinical studies have suggested that **Ca-170** can rescue the proliferation and effector functions of T-cells that are inhibited by PD-L1 and VISTA. However, it is important to note that some studies have raised questions about its direct binding to PD-L1. Flow cytometry is a critical tool for elucidating the functional consequences of **Ca-170** treatment on immune cells.

## Key Applications of Flow Cytometry in Ca-170 Research



Flow cytometry is an indispensable technique for characterizing the effects of **Ca-170** on the immune system. Key applications include:

- Immunophenotyping: Identifying and quantifying various immune cell subsets (e.g., CD4+ and CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) in peripheral blood and tumor tissues.
- T-cell Activation Analysis: Measuring the expression of activation markers (e.g., CD25, CD69, ICOS) on T-cells following Ca-170 treatment.
- T-cell Proliferation Assays: Assessing the ability of Ca-170 to restore the proliferative capacity of T-cells suppressed by PD-L1 or VISTA.
- Cytokine Production Analysis: Quantifying the intracellular production of effector cytokines (e.g., IFN-y, TNF-α) by T-cells.
- Receptor Occupancy: Potentially measuring the binding of Ca-170 to its target proteins on the cell surface, although direct binding assays have yielded conflicting results.
- Pharmacodynamic (PD) Monitoring: Tracking changes in immune cell populations and activation states in patients during clinical trials of **Ca-170**.

## Data Presentation Preclinical Data Summary



| Parameter                         | Cell Type                          | Assay<br>Conditions                 | Result                                                          | Reference |
|-----------------------------------|------------------------------------|-------------------------------------|-----------------------------------------------------------------|-----------|
| T-cell<br>Proliferation           | Human PBMCs                        | Stimulated in the presence of PD-L1 | Potent rescue of proliferation                                  |           |
| IFN-γ Secretion                   | Human PBMCs                        | Stimulated in the presence of PD-L1 | Potent rescue of IFN-y secretion                                |           |
| T-cell<br>Proliferation           | Mouse<br>Splenocytes               | Stimulated in the presence of VISTA | Potent rescue of proliferation                                  | _         |
| IFN-γ Secretion                   | Mouse<br>Splenocytes               | Stimulated in the presence of VISTA | Potent rescue of IFN-y secretion                                | _         |
| Tumor Infiltrating<br>Lymphocytes | Syngeneic<br>mouse tumor<br>models | Oral<br>administration of<br>Ca-170 | Increased proliferation and activation of T- cells in the tumor |           |

### **Clinical Trial Data (Phase 1)**



| Parameter                  | Sample Type | Analysis<br>Method | Observation                                                                          | Reference |
|----------------------------|-------------|--------------------|--------------------------------------------------------------------------------------|-----------|
| Immune Cell<br>Populations | Blood       | Flow Cytometry     | Changes in immune cell populations monitored as a pharmacodynami c endpoint.         |           |
| Cytokine<br>Populations    | Blood       | Flow Cytometry     | Changes in peripheral cytokine populations monitored as a pharmacodynami c endpoint. |           |

### **Experimental Protocols**

## Protocol 1: Analysis of T-cell Activation Markers by Flow Cytometry

Objective: To assess the effect of Ca-170 on the expression of activation markers on T-cells.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs)
- Ca-170 (at various concentrations)
- T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
- Recombinant human PD-L1 or VISTA-Fc chimera protein (optional, for co-culture suppression assays)
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-ICOS



- Live/Dead stain (e.g., Propidium Iodide or a viability dye)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- · Flow cytometer

#### Procedure:

- Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or prepare a single-cell suspension of TILs from tumor tissue.
- Cell Culture and Treatment:
  - Seed cells at a density of 1 x 10<sup>6</sup> cells/mL in a 96-well plate.
  - (Optional) For suppression assays, pre-incubate cells with recombinant PD-L1 or VISTA-Fc.
  - Add Ca-170 at desired concentrations. Include a vehicle control.
  - · Add T-cell activation stimuli.
  - Incubate for 24-72 hours at 37°C, 5% CO2.
- Cell Staining:
  - Harvest cells and wash with FACS buffer.
  - Stain with a Live/Dead marker according to the manufacturer's protocol.
  - Wash cells with FACS buffer.
  - Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, CD25, CD69, ICOS) for 30 minutes at 4°C in the dark.
  - · Wash cells twice with FACS buffer.
- Flow Cytometry Acquisition and Analysis:



- Resuspend cells in FACS buffer.
- Acquire events on a flow cytometer.
- Gate on live, single cells, then on CD3+ T-cells.
- Further gate on CD4+ and CD8+ T-cell populations.
- Analyze the expression levels (MFI) and percentage of positive cells for each activation marker (CD25, CD69, ICOS) in the different treatment groups.

## Protocol 2: T-cell Proliferation Assay using Flow Cytometry

Objective: To measure the effect of **Ca-170** on T-cell proliferation.

#### Materials:

- PBMCs or isolated T-cells
- Ca-170
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- T-cell activation stimuli
- Recombinant human PD-L1 or VISTA-Fc chimera protein (optional)
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
- Live/Dead stain
- FACS buffer
- Flow cytometer

#### Procedure:

· Cell Labeling:



- Resuspend cells in PBS at 1-10 x 10<sup>6</sup> cells/mL.
- Add the cell proliferation dye at the recommended concentration and incubate for 20 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice.
- Wash cells three times with culture medium.
- Cell Culture and Treatment:
  - Resuspend labeled cells in complete culture medium.
  - Follow the cell culture and treatment steps as described in Protocol 1.
  - Incubate for 3-5 days to allow for cell division.
- Cell Staining:
  - Harvest cells and wash with FACS buffer.
  - Stain with a Live/Dead marker.
  - Stain with antibodies against surface markers (CD3, CD4, CD8).
  - Wash cells twice with FACS buffer.
- Flow Cytometry Acquisition and Analysis:
  - Acquire events on a flow cytometer.
  - Gate on live, single cells, then on CD3+, CD4+, and CD8+ T-cell populations.
  - Analyze the proliferation profiles based on the dilution of the proliferation dye. Each peak
    of reduced fluorescence intensity represents a cell division.
  - Quantify the percentage of divided cells and the proliferation index.



### **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Ca-170 mediated inhibition of the PD-1/PD-L1 signaling pathway.





Click to download full resolution via product page

Caption: Ca-170 mediated inhibition of the VISTA signaling pathway.



Click to download full resolution via product page

Caption: General experimental workflow for flow cytometry analysis of Ca-170.

• To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of Ca-170]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b609871#using-ca-170-in-flow-cytometry-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com